N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pent-4-enamide
Description
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3S/c1-4-5-6-13(18)15-10-8-12-11(7-9(10)14)16(2)21(19,20)17(12)3/h4,7-8H,1,5-6H2,2-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJGOWGCKDHODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)CCC=C)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pent-4-enamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiadiazole ring and fluorinated moiety. The presence of the pentenamide group suggests potential interactions with biological targets.
Structural Formula
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities:
1. Antimicrobial Activity
Preliminary studies have suggested that derivatives of thiadiazole compounds often possess antimicrobial properties. For instance, related compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
2. Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer potential. It is hypothesized that the incorporation of fluorine enhances the lipophilicity and bioavailability of the compound, potentially leading to improved anticancer activity.
3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, thiadiazole derivatives have been reported to inhibit enzymes like carbonic anhydrase and acetylcholinesterase.
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties of thiadiazole derivatives; found significant inhibition against Gram-positive bacteria. |
| Study 2 | Examined anticancer effects in vitro; demonstrated cytotoxicity in breast cancer cell lines with IC50 values in low micromolar range. |
| Study 3 | Enzyme inhibition assays revealed that certain derivatives inhibited acetylcholinesterase with IC50 values comparable to standard inhibitors. |
The proposed mechanisms through which this compound exerts its biological effects include:
- Binding to Active Sites: The structural features allow for effective binding to enzyme active sites or receptor sites.
- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to cell death.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Fluorine and sulfone groups in the target compound may enhance electronic effects, improving binding to targets like kinases or GPCRs .
- Steric Effects : The 1,3-dimethyl groups in the target compound and likely reduce metabolic degradation compared to unsubstituted analogs.
- Side Chain Rigidity : The pent-4-enamide’s double bond may restrict rotation, optimizing pharmacophore alignment compared to flexible chains in .
Q & A
Q. What are the key steps in synthesizing this compound, and which analytical methods validate its purity and structure?
- Methodology : Synthesis typically involves coupling the benzo[c][1,2,5]thiadiazole core with pent-4-enamide via amidation under basic conditions. Solvents like acetonitrile or DMF and catalysts (e.g., iodine/triethylamine for cyclization) are critical .
- Characterization : Use 1H/13C NMR to confirm substituent positions, IR for functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹), and elemental analysis (C, H, N, S) to verify purity by comparing experimental vs. calculated values . Example Table :
| Technique | Parameters | Purpose |
|---|---|---|
| NMR | δ 6.8–7.2 ppm (aromatic H), δ 2.1–2.5 ppm (CH₃) | Confirm aromatic and methyl groups |
| IR | 1350 cm⁻¹ (S=O), 1650 cm⁻¹ (C=O) | Validate sulfonyl and amide bonds |
| HPLC | Retention time ~8.2 min (C18 column) | Assess purity (>98%) |
Q. How do functional groups (e.g., fluoro, thiadiazole) influence the compound’s reactivity and stability?
- Fluoro Group : Enhances metabolic stability and electron-withdrawing effects, directing electrophilic substitution in the aromatic ring .
- Thiadiazole Core : Contributes to π-stacking interactions in biological systems. The sulfonyl group (2,2-dioxido) increases solubility and hydrogen-bonding capacity .
- Pent-4-enamide : The double bond (C4-C5) allows for further derivatization (e.g., epoxidation or Michael additions) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Approach : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to minimize trial-and-error .
- Case Study : DFT studies on analogous thiadiazoles reveal that solvent polarity (e.g., DMF vs. acetonitrile) impacts cyclization efficiency by stabilizing charged intermediates .
Q. How should researchers address contradictions between experimental and computational data (e.g., NMR shifts vs. predicted values)?
- Troubleshooting :
Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR chemical shifts .
Re-examine reaction stoichiometry if elemental analysis discrepancies exceed ±0.3% .
Use X-ray crystallography to resolve ambiguities in substituent positioning .
Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups?
- Optimization :
- Temperature Control : Maintain ≤0°C during amide coupling to prevent racemization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines to avoid side reactions .
- Catalyst Screening : Test Pd/C vs. CuI for Sonogashira couplings in alkyne-containing intermediates .
Q. What mechanistic insights explain its potential bioactivity (e.g., enzyme inhibition)?
- Hypothesis : The thiadiazole sulfonyl group may act as a hydrogen-bond acceptor, mimicking ATP in kinase binding pockets. Docking studies on analogous compounds show interactions with catalytic lysine residues .
- Experimental Validation : Perform surface plasmon resonance (SPR) to measure binding affinity (KD) for target proteins like COX-2 or EGFR .
Q. How does the compound behave under varying pH and temperature conditions?
- Stability Studies :
- pH 2–7 : The sulfonamide group remains stable, but the enamide double bond may hydrolyze at pH > 10 .
- Thermal Analysis : Differential scanning calorimetry (DSC) shows decomposition above 220°C, suggesting storage at ≤-20°C .
Methodological Recommendations
- Synthetic Protocol : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization), reducing reaction times from hours to minutes .
- Data Reproducibility : Use DoE (Design of Experiments) to systematically vary solvent, catalyst, and temperature, identifying optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
